molecular formula C12H16FN3O2 B10845306 6-Fluoro-N-(2-morpholinoethyl)nicotinamide CAS No. 1221489-84-4

6-Fluoro-N-(2-morpholinoethyl)nicotinamide

Cat. No.: B10845306
CAS No.: 1221489-84-4
M. Wt: 253.27 g/mol
InChI Key: GHLPFUPTLVEUTA-UHFFFAOYSA-N
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Description

6-Fluoro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the molecular formula C12H16FN3O2. It is characterized by the presence of a fluorine atom, a morpholinoethyl group, and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 6-fluoronicotinic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

6-Fluoro-N-(2-morpholinoethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-N-(2-piperidinoethyl)nicotinamide
  • 6-Fluoro-N-(2-pyrrolidinoethyl)nicotinamide
  • 6-Fluoro-N-(2-azetidinoethyl)nicotinamide

Uniqueness

6-Fluoro-N-(2-morpholinoethyl)nicotinamide is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .

Properties

CAS No.

1221489-84-4

Molecular Formula

C12H16FN3O2

Molecular Weight

253.27 g/mol

IUPAC Name

6-fluoro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H16FN3O2/c13-11-2-1-10(9-15-11)12(17)14-3-4-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H,14,17)

InChI Key

GHLPFUPTLVEUTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN=C(C=C2)F

Origin of Product

United States

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